4-((2-Hydroxy-5-methylphenyl)amino)-2-(isobutylamino)-4-oxobutanoic acid

medicinal chemistry solubility permeability

Researchers screening protease inhibitors often encounter false negatives using analogs lacking critical H-bond donor/acceptor capacity. This compound delivers 4 HBD and 5 HBA sites at XLogP3 -0.2, enabling robust polar chemotype interrogation in biochemical cascades. • Fills a polarity niche unavailable from halogenated (no HBD) or des-isobutyl (only 2 HBD) analogs • Enables chemoselective reaction development with orthogonal amine, ketone, and acid handles • Serves as benchmark control for assessing assay performance with polar, H-bond-rich small molecules Supplied with full analytical characterization; available for immediate global dispatch.

Molecular Formula C15H22N2O4
Molecular Weight 294.35 g/mol
Cat. No. B12185729
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-((2-Hydroxy-5-methylphenyl)amino)-2-(isobutylamino)-4-oxobutanoic acid
Molecular FormulaC15H22N2O4
Molecular Weight294.35 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)O)NC(=O)CC(C(=O)O)NCC(C)C
InChIInChI=1S/C15H22N2O4/c1-9(2)8-16-12(15(20)21)7-14(19)17-11-6-10(3)4-5-13(11)18/h4-6,9,12,16,18H,7-8H2,1-3H3,(H,17,19)(H,20,21)
InChIKeyMWMNYBWLIXZNEA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-((2-Hydroxy-5-methylphenyl)amino)-2-(isobutylamino)-4-oxobutanoic acid: A Structurally Differentiated Amino Acid Derivative for Research Procurement


4-((2-Hydroxy-5-methylphenyl)amino)-2-(isobutylamino)-4-oxobutanoic acid (C15H22N2O4, MW 294.35 g/mol) is a synthetic amino acid derivative featuring a 4-oxobutanoic acid backbone simultaneously substituted with a 2-hydroxy-5-methylphenylamino group and an isobutylamino group . The compound belongs to the class of N-substituted aminoalkanoic acids, which have been explored as collagenase inhibitors, aminopeptidase modulators, and HIV protease inhibitor intermediates in patent literature [1]. Its dual aromatic–aliphatic amine architecture, combined with a free carboxylic acid and a ketone, provides multiple hydrogen-bond donor/acceptor sites (HBD 4, HBA 5) and a predicted XLogP3 of -0.2, distinguishing it from simpler mono-substituted analogs .

Why 4-((2-Hydroxy-5-methylphenyl)amino)-2-(isobutylamino)-4-oxobutanoic Acid Cannot Be Replaced by Generic Analogs in Structure-Activity Studies


Close analogs of 4-((2-hydroxy-5-methylphenyl)amino)-2-(isobutylamino)-4-oxobutanoic acid—such as the des-isobutyl derivative (CAS 249277-56-3), the n-butyl congener, or halogenated phenyl variants—differ in hydrogen-bond capacity, lipophilicity, and steric bulk . Even a single methylene shift (isobutyl vs. n-butyl) alters the compound’s 3D conformation and logP, which can critically affect target binding, solubility, and metabolic stability. In enzyme inhibition screens, minor structural changes have been shown to shift IC50 values by orders of magnitude within this chemical series [1]. Consequently, substituting the compound with a generic analog without quantitative comparative data risks invalidating experimental results and misdirecting procurement budgets.

Quantitative Differentiation Evidence: 4-((2-Hydroxy-5-methylphenyl)amino)-2-(isobutylamino)-4-oxobutanoic Acid vs. Closest Analogs


Hydrogen-Bond Donor Count Differentiates the Target Compound from the Des-Isobutyl Analog

The target compound possesses 4 hydrogen-bond donors (HBD), versus 2 HBD for the des-isobutyl analog 4-[(2-hydroxy-5-methylphenyl)amino]-4-oxobutanoic acid (CAS 249277-56-3) . This difference arises from the additional secondary amine in the isobutylamino side chain. Higher HBD count can enhance aqueous solubility but may reduce passive membrane permeability, directly impacting bioavailability and assay compatibility [1].

medicinal chemistry solubility permeability

XLogP3 Lipophilicity Differentiates the Target Compound from the n-Butyl Analog

The target compound's predicted XLogP3 is -0.2, reflecting the balanced polarity contributed by the isobutylamino and hydroxy-methylphenyl groups . In contrast, the n-butyl analog 2-(butylamino)-4-((2-hydroxy-5-methylphenyl)amino)-4-oxobutanoic acid is expected to exhibit a higher logP due to the linear butyl chain's greater hydrophobic surface area . A lower logP correlates with improved aqueous solubility and reduced non-specific protein binding, which is critical for in vitro assay reliability [1].

lipophilicity ADME logP

Electronic and Steric Differentiation from Halogenated Phenyl Analogs in Enzyme Inhibition Contexts

The 2-hydroxy-5-methylphenyl group in the target compound provides a hydrogen-bond-donating phenolic -OH and an electron-donating methyl substituent. Replacing this with a 2,5-dichlorophenyl group (as in 4-((2,5-dichlorophenyl)amino)-2-(isobutylamino)-4-oxobutanoic acid) or a 3-fluorophenyl group eliminates the H-bond donor and introduces electron-withdrawing halogens . In closely related amino acid derivative series, such electronic modifications have been shown to shift MAO-A IC50 values by >10-fold (e.g., from 20 nM to >400 nM) [1], underscoring the functional consequence of the hydroxy-methyl substitution pattern.

enzyme inhibition SAR selectivity

Molecular Weight and Heavy Atom Count Distinguish the Target Compound for Fragment-Based Screening Libraries

With a molecular weight of 294.35 g/mol and 21 heavy atoms, the target compound occupies a favorable lead-like chemical space (MW < 350) distinct from both smaller fragment analogs such as 4-[(2-hydroxy-5-methylphenyl)amino]-4-oxobutanoic acid (MW 223.23, 16 heavy atoms) and larger, more complex derivatives such as 4-((2-hydroxy-5-methylphenyl)amino)-4-oxo-2-(phenethylamino)butanoic acid (MW 342.40, 25 heavy atoms) . This intermediate size balances synthetic tractability with sufficient complexity for meaningful structure-activity relationship exploration [1].

fragment-based drug discovery library design lead-likeness

Optimal Procurement and Application Scenarios for 4-((2-Hydroxy-5-methylphenyl)amino)-2-(isobutylamino)-4-oxobutanoic Acid


Lead-Like Screening Library Expansion with Balanced Polarity and Hydrogen-Bond Capacity

Procurement teams building lead-like compound libraries (MW 250–350) should select this compound because its XLogP3 of -0.2 and 4 HBD/5 HBA profile fills a polarity niche that halogenated analogs (lacking H-bond donors) and des-isobutyl fragments (only 2 HBD) cannot occupy. This balance supports both solubility and target engagement in biochemical screening cascades.

Structure-Activity Relationship (SAR) Studies on Aminopeptidase or Protease Targets

The compound's 2-hydroxy-5-methylphenyl group provides a phenolic H-bond donor that is absent in dichloro- and fluoro-phenyl analogs . In protease inhibitor SAR campaigns, this functional group can probe H-bond-dependent subsite interactions. Related amino acid derivatives have demonstrated IC50 values as low as 20 nM against MAO-A [1], indicating the scaffold's potential for achieving potent target engagement when the hydroxy-methyl substitution is present.

Synthetic Methodology Development Leveraging Orthogonal Functional Groups

The compound's combination of a secondary alkyl amine (isobutylamino), an aromatic amine (anilide), a ketone, and a carboxylic acid—uniquely presented in a single small molecule—makes it an ideal substrate for chemoselective reaction development . The orthogonality of these functional groups is not replicated in simpler analogs like 4-[(2-hydroxy-5-methylphenyl)amino]-4-oxobutanoic acid, which lacks the secondary amine handle .

In Vitro ADME Profiling Control Compound for Moderately Polar, Low-Lipophilicity Chemotypes

With a predicted XLogP3 of -0.2 and 4 HBD , the compound serves as a benchmark for assessing assay performance with polar, hydrogen-bond-rich small molecules. This contrasts with the higher logP of the n-butyl analog, which would behave differently in permeability and solubility assays, making the target compound the appropriate control for polar chemotype optimization programs.

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